
1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) is an organic compound that features two cyclohexyl groups connected by a central carbon atom, with each cyclohexyl group bearing a 3-oxobutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) typically involves the reaction of cyclohexyl derivatives with 3-oxobutanoic acid or its derivatives under controlled conditions. One common method involves the use of a base-catalyzed esterification reaction, where cyclohexyl alcohol reacts with 3-oxobutanoic acid in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic or basic resins can be used to facilitate the esterification reaction, and the process may be optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding diols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. The cyclohexyl groups may also contribute to the compound’s overall hydrophobicity, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
1,1’-Bi(cyclohexyl)-1,1’-diyl bis(2-oxobutanoate): Similar structure but with a different oxo group position.
1,1’-Bi(cyclohexyl)-1,1’-diyl bis(4-oxobutanoate): Another structural isomer with the oxo group in a different position.
Cyclohexyl 3-oxobutanoate: A simpler compound with only one cyclohexyl group.
Uniqueness
1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) is unique due to its symmetrical structure and the presence of two 3-oxobutanoate moieties. This structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from its similar compounds.
属性
IUPAC Name |
[1-[1-(3-oxobutanoyloxy)cyclohexyl]cyclohexyl] 3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-15(21)13-17(23)25-19(9-5-3-6-10-19)20(11-7-4-8-12-20)26-18(24)14-16(2)22/h3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIYLILMCHCWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC1(CCCCC1)C2(CCCCC2)OC(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
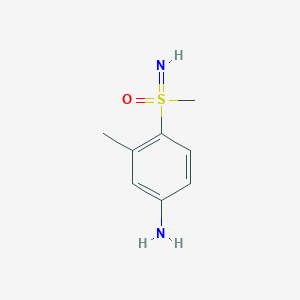
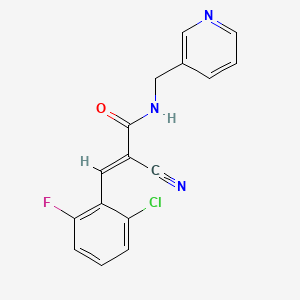
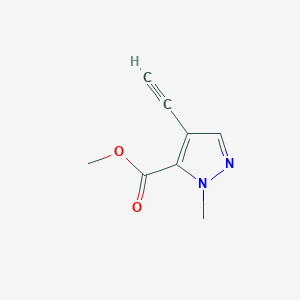
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2537346.png)
![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2537347.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)
![1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2537349.png)
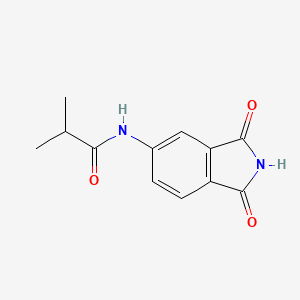
![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2537352.png)
![N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine](/img/structure/B2537354.png)
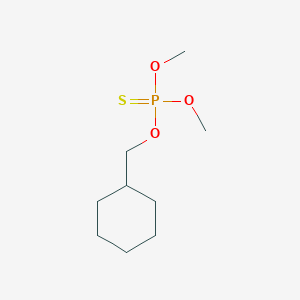
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2537362.png)
